molecular formula C8H9N3O3 B148111 Methyl 5-acetyl-3-aminopyrazine-2-carboxylate CAS No. 135673-69-7

Methyl 5-acetyl-3-aminopyrazine-2-carboxylate

Cat. No. B148111
M. Wt: 195.18 g/mol
InChI Key: HHZFVDUDZNHGKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-acetyl-3-aminopyrazine-2-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a pyrazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of Methyl 5-acetyl-3-aminopyrazine-2-carboxylate is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been suggested that it works by inducing apoptosis, or programmed cell death, in tumor cells.

Biochemical And Physiological Effects

Methyl 5-acetyl-3-aminopyrazine-2-carboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation in animal models. It has also been found to have antiviral activity against certain viruses, such as herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 5-acetyl-3-aminopyrazine-2-carboxylate in lab experiments is its potential for use as a drug delivery system. It can be easily modified to target specific cells or tissues, which could improve the efficacy of drugs. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on Methyl 5-acetyl-3-aminopyrazine-2-carboxylate. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective drugs. Another area of research could focus on optimizing its use as a drug delivery system, particularly for the treatment of cancer. Additionally, more research could be conducted on its antiviral activity, which could lead to the development of new antiviral drugs.

Synthesis Methods

Methyl 5-acetyl-3-aminopyrazine-2-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of 5-acetyl-3-aminopyrazine-2-carboxylic acid with methyl chloroformate in the presence of a base. Another method involves the reaction of 5-acetyl-3-aminopyrazine-2-carboxylic acid with thionyl chloride, followed by the reaction with dimethylamine.

Scientific Research Applications

Methyl 5-acetyl-3-aminopyrazine-2-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a drug delivery system, as it can be easily modified to target specific cells or tissues.

properties

CAS RN

135673-69-7

Product Name

Methyl 5-acetyl-3-aminopyrazine-2-carboxylate

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

methyl 5-acetyl-3-aminopyrazine-2-carboxylate

InChI

InChI=1S/C8H9N3O3/c1-4(12)5-3-10-6(7(9)11-5)8(13)14-2/h3H,1-2H3,(H2,9,11)

InChI Key

HHZFVDUDZNHGKB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(C(=N1)N)C(=O)OC

Canonical SMILES

CC(=O)C1=CN=C(C(=N1)N)C(=O)OC

synonyms

Pyrazinecarboxylic acid, 5-acetyl-3-amino-, methyl ester (9CI)

Origin of Product

United States

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